molecular formula C18H14ClNO4 B3012759 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate CAS No. 946346-86-7

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate

Cat. No.: B3012759
CAS No.: 946346-86-7
M. Wt: 343.76
InChI Key: APEBKNPSVQLPHI-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic organic compound featuring a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The oxazole’s 3-position is esterified with 2-phenoxyacetic acid, forming a methyl ester linkage. This structural motif is characteristic of agrochemical intermediates, particularly fungicides and herbicides, due to the bioactivity imparted by the chlorophenyl moiety and heterocyclic systems . While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., metconazole intermediates) are synthesized via cyclization and esterification reactions, as seen in the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone for metconazole production .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEBKNPSVQLPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Esterification: The final step involves the esterification of the oxazole derivative with phenoxyacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetate moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes align with pesticidal agents, particularly triazole fungicides and phenoxy-acid herbicides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Functional Groups Primary Use Key Features
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate 1,2-Oxazole 4-Chlorophenyl, ester, phenoxy Likely fungicide/herbicide* Oxazole’s electron-withdrawing nature may enhance stability; ester group increases lipophilicity.
Metconazole Cyclopentanol 4-Chlorophenyl, triazole, hydroxyl Fungicide Triazole ring disrupts fungal ergosterol synthesis; hydroxyl improves solubility.
Triticonazole Cyclopentanol 4-Chlorophenyl, triazole, methylene Fungicide Similar mode of action to metconazole; methylene group may alter bioavailability.
Acifluorfen Benzoic acid Phenoxy, nitro, trifluoromethyl Herbicide Nitro group enhances electrophilicity; trifluoromethyl improves membrane permeability.
Halosafen Benzamide Phenoxy, nitro, sulfonamide Herbicide Sulfonamide group aids in binding to acetolactate synthase (ALS) enzymes.

**Inferred based on structural similarity to registered agrochemicals.

Key Findings:

Heterocyclic Core Influence: The 1,2-oxazole in the target compound contrasts with triazole rings in metconazole and triticonazole. Triazoles in fungicides enable stronger coordination to heme iron in sterol demethylase, a critical target in fungal pathogens .

Substituent Effects :

  • The 4-chlorophenyl group is a common pharmacophore in agrochemicals, enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects .
  • The ester linkage in the target compound may confer higher lipophilicity compared to hydroxyl or amide groups, influencing translocation in plant tissues or persistence in the environment.

Functional Group Reactivity: Phenoxyacetic acid derivatives (e.g., acifluorfen) act as protoporphyrinogen oxidase (PPO) inhibitors, inducing oxidative stress in weeds. Nitro groups in acifluorfen and halosafen increase reactivity via radical formation, a mechanism absent in the target compound .

Implications of Structural Differences

  • Bioavailability and Stability: The ester group in this compound may render it more resistant to hydrolysis than triazole alcohols (e.g., metconazole) but less water-soluble, impacting formulation requirements.
  • Target Specificity : The absence of a triazole or sulfonamide group likely shifts its mode of action away from sterol biosynthesis inhibition (common in triazoles) or ALS inhibition (seen in sulfonamide herbicides) .
  • Synthetic Accessibility: Compared to cyclopentanol-based triazoles, the oxazole-ester structure may simplify synthesis by avoiding multi-step cyclization, as suggested by analogous routes in .

Biological Activity

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic organic compound characterized by its unique oxazole and phenoxyacetate functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H15ClN2O3\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides under basic conditions (e.g., sodium hydride in DMF).
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions using 4-chlorophenyl halides.
  • Formation of the Phenoxyacetate Group : This is accomplished by reacting phenoxyacetic acid with an appropriate reagent to yield the final product.

Antimicrobial Properties

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainIC50 (µM)
This compoundSalmonella typhiTBD
Similar Oxazole DerivativeBacillus subtilisTBD
Reference Compound (e.g., Niclosamide)Various Strains0.27

Anticancer Potential

Studies have suggested that oxazole derivatives can inhibit cancer cell proliferation by interfering with DNA replication and cell signaling pathways. For example, compounds structurally related to this compound have been evaluated for their anticancer activity in various in vitro assays .

Case Study: In Vitro Anticancer Activity

A study assessing the cytotoxic effects of several oxazole derivatives on human cancer cell lines found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : By binding to specific receptors, it may modulate cellular responses leading to therapeutic effects.
  • Interference with Cellular Processes : This includes disruption of DNA replication and protein synthesis.

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